molecular formula C5H5BrN2O2S B182152 5-Bromo-2-(methylsulphonyl)pyrimidine CAS No. 38275-48-8

5-Bromo-2-(methylsulphonyl)pyrimidine

Cat. No. B182152
CAS RN: 38275-48-8
M. Wt: 237.08 g/mol
InChI Key: MVIRMXABVKJKAR-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulphonyl)pyrimidine is a chemical compound with the molecular formula C5H5BrN2O2S . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. For instance, pyrimidines can be synthesized from diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(methylsulphonyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 5-position with a bromine atom and at the 2-position with a methylsulfonyl group .


Physical And Chemical Properties Analysis

5-Bromo-2-(methylsulphonyl)pyrimidine has a molecular weight of 237.08 g/mol. It has a topological polar surface area of 68.3 Ų and a complexity of 215. It has no hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Application in Pharmaceutical Chemistry

“5-Bromo-2-(methylsulphonyl)pyrimidine” is a chemical compound with the empirical formula C5H5BrN2O2S . It’s used as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .

Method of Application

The synthesis of the SGLT2 inhibitors involves several steps, starting with cheap, easily available dimethyl terephthalate. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Results and Outcomes

The preparation was run successfully on approximately 70 kg/batch with a total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Application in Synthesis of Pyrimido[1,2-a]benzimidazoles

“5-Bromo-2-(methylsulphonyl)pyrimidine” can be used in the synthesis of pyrimido[1,2-a]benzimidazoles . These compounds are of great practical importance as they contain fragments similar to the natural heterocycles purines and pyrimidines .

Method of Application

The synthesis of pyrimido[1,2-a]benzimidazoles involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Results and Outcomes

These compounds have shown a wide spectrum of biological activity and numerous therapeutic applications in medicine . For example, non-natural nucleosides such as abacavir, famciclovir, and remdesivir, which are products of structural modifications of all the components of the nucleotide, exhibit excellent indicators of antiviral action .

Application in Synthesis of Pyrimido[1,2-a]benzimidazoles

“5-Bromo-2-(methylsulphonyl)pyrimidine” can be used in the synthesis of pyrimido[1,2-a]benzimidazoles . These compounds are of great practical importance as they contain fragments similar to the natural heterocycles purines and pyrimidines .

Method of Application

The synthesis of pyrimido[1,2-a]benzimidazoles involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Results and Outcomes

These compounds have shown a wide spectrum of biological activity and numerous therapeutic applications in medicine . For example, non-natural nucleosides such as abacavir, famciclovir, and remdesivir, which are products of structural modifications of all the components of the nucleotide, exhibit excellent indicators of antiviral action .

Safety And Hazards

5-Bromo-2-(methylsulphonyl)pyrimidine is harmful if swallowed and causes serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5-bromo-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIRMXABVKJKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312786
Record name 5-Bromo-2-(methylsulphonyl)pyrimidine
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Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(methylsulphonyl)pyrimidine

CAS RN

38275-48-8
Record name 5-Bromo-2-(methylsulfonyl)pyrimidine
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Record name 5-Bromo-2-(methylsulphonyl)pyrimidine
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Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-methylsulfanylpyrimidine (10.0 g, 48.8 mmol) in methanol (195 mL) were added a solution of Oxone® (94.6 g, 154 mmol, 3.16 eq) in water (500 mL and aq. 4 N sodium hydroxide (40 mL, 160 mmol, 3.28 eq.) portionwise and in an alternating addition mode to maintain pH between 2 and 3 at a temperature of 0° C. After complete addition, the mixture was allowed to stir for 2 h at room temperature. Water (500 mL) was added, and the mixture was extracted with ethyl acetate (2×500 mL). The aqueous layer was adjusted to pH 7 by addition of aq. sodium hydroxide, and was again extracted with ethyl acetate. The combined organic layers were dried over MgSO4 and evaporated to give 9.23 g (80% yield) of the desired sulfone which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
80%

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